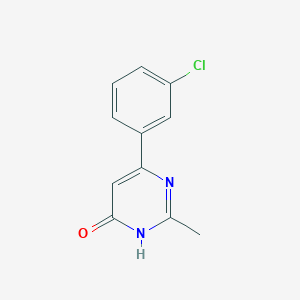
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol
Vue d'ensemble
Description
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol (6-CPM) is a synthetic organic compound that belongs to the family of pyrimidines. It is a colorless, odorless, crystalline solid that is insoluble in water. 6-CPM is a versatile compound that has a wide range of applications in scientific research and laboratory experiments.
Mécanisme D'action
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol acts as an inhibitor of the enzyme tyrosine kinase, which is involved in signal transduction in cells. It binds to the active site of the enzyme, blocking the binding of the substrate and thus preventing the enzyme from functioning.
Biochemical and Physiological Effects
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol has been shown to inhibit the growth of cancer cells in vitro. It also has anti-inflammatory, anti-microbial, and anti-oxidant properties. In addition, it has been shown to reduce the levels of cholesterol and triglycerides in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. It is also relatively non-toxic and has a wide range of applications. However, it can be difficult to purify and is not very soluble in water.
Orientations Futures
There are several potential future directions for research involving 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol. These include further studies on the mechanism of action of the compound, exploration of its potential therapeutic uses, and investigation of its effects on other biological molecules. Other potential applications include the use of 6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol in drug design and the development of new diagnostic tools.
Applications De Recherche Scientifique
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol is used as a research tool in the study of enzymes and other biological molecules. It is used to study the structure and function of proteins, as well as to investigate the mechanism of action of drugs and other compounds. It can also be used to study the binding affinity of enzymes to their substrates.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBVOVKHWVOQOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



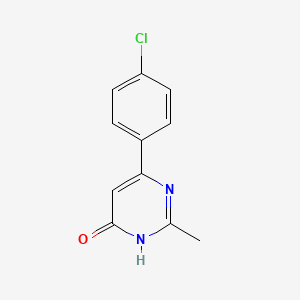
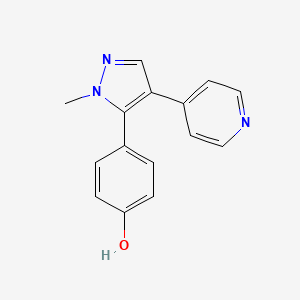
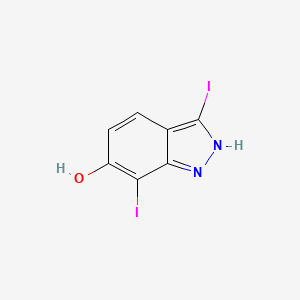
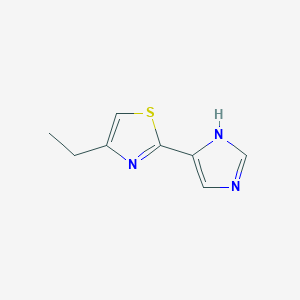


![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)

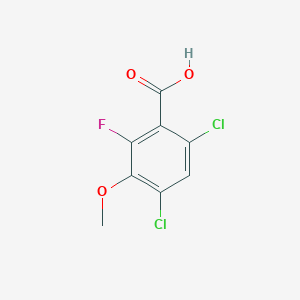
![5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1436839.png)

![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)
![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)
